molecular formula C20H28N2O4 B1383162 Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate CAS No. 1445951-73-4

Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B1383162
CAS No.: 1445951-73-4
M. Wt: 360.4 g/mol
InChI Key: DXIUEVCSPZDMNJ-UHFFFAOYSA-N
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Description

Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, an azetidine ring, and a pyrrolidine ring

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group is commonly used to protect amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

  • Formation of Azetidine and Pyrrolidine Rings: The azetidine and pyrrolidine rings can be synthesized through cyclization reactions involving appropriate precursors.

  • Coupling Reactions: The benzyl group can be introduced through a coupling reaction with benzyl chloride or benzyl bromide.

Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring that reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Types of Reactions:

  • Oxidation: The benzyl group can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like chromium(VI) oxide or potassium permanganate.

  • Reduction: The azetidine and pyrrolidine rings can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, potassium permanganate, and dichloromethane.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Major Products Formed:

  • Oxidation: Benzaldehyde, benzoic acid.

  • Reduction: Reduced azetidine and pyrrolidine derivatives.

  • Substitution: Deprotection of the Boc group to reveal the free amine.

Scientific Research Applications

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: The presence of the Boc group makes it useful in peptide synthesis and modification.

  • Medicine: It could serve as a precursor for drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.

  • Industry: Its structural complexity makes it valuable in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in peptide synthesis, the Boc group protects the amine during coupling reactions, and its removal is achieved through acid-catalyzed deprotection. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoate

  • Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)propanoate

Uniqueness:

  • The presence of both azetidine and pyrrolidine rings in Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate distinguishes it from similar compounds, which typically contain only one of these rings. This structural feature may confer unique chemical properties and reactivity.

Properties

IUPAC Name

benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-12-17(13-22)16-9-10-21(11-16)18(23)25-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIUEVCSPZDMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate
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Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate
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Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate
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Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate
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Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate
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Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate

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